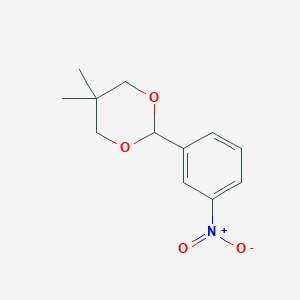

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane

Descripción

Contextualization within Cyclic Acetals and Heterocyclic Chemistry

5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is a member of the 1,3-dioxane (B1201747) family, which are six-membered heterocyclic compounds containing two oxygen atoms at positions 1 and 3. These structures are classified as cyclic acetals, which are formed from the reaction of a carbonyl compound with a 1,3-diol. In the case of the title compound, the diol is 2,2-dimethyl-1,3-propanediol, and the carbonyl compound is 3-nitrobenzaldehyde (B41214).

Cyclic acetals are of considerable importance in organic synthesis. thieme-connect.de They are frequently employed as protecting groups for carbonyl functionalities (aldehydes and ketones) due to their stability under a variety of reaction conditions, particularly basic, reductive, and oxidative environments. thieme-connect.de The formation of the 1,3-dioxane ring from a carbonyl compound and a 1,3-diol is a reversible process, typically catalyzed by acid. This allows for the protection of a carbonyl group while other parts of a molecule undergo chemical transformation, followed by the deprotection to regenerate the original carbonyl group under acidic conditions. thieme-connect.de

Significance of the Nitrophenyl Moiety in Dioxane Derivatives

The presence of a nitrophenyl group, in this case, a 3-nitrophenyl moiety, at the 2-position of the 1,3-dioxane ring is a key feature of the title compound. Nitroaromatic compounds are a significant class of molecules with a broad spectrum of applications, particularly in medicinal chemistry and materials science. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the molecule as a whole.

In the context of drug discovery, the nitrophenyl moiety is a well-established pharmacophore found in numerous therapeutic agents. nih.gov Nitro-containing compounds have been investigated for their potential as antibacterial, antiprotozoal, and anticancer agents. nih.govnih.gov The biological activity of these compounds is often linked to the reduction of the nitro group within biological systems. This metabolic process can lead to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules. nih.gov The study of nitroreduction is a critical aspect of understanding the mechanism of action and potential toxicity of nitroaromatic xenobiotics. nih.gov

Scope and Research Trajectories for this compound

The specific compound this compound, while cataloged, is not extensively documented in peer-reviewed research literature. However, based on its structure, several research trajectories can be envisioned.

Investigations into the synthesis of this compound would likely focus on the acid-catalyzed condensation of 3-nitrobenzaldehyde and 2,2-dimethyl-1,3-propanediol. Research in this area could explore the optimization of reaction conditions, the use of novel catalysts, and the scalability of the synthetic process.

A detailed structural and conformational analysis would be another important avenue of research. While the 1,3-dioxane ring is expected to adopt a chair conformation, the precise orientation of the 3-nitrophenyl group and the conformational dynamics of the molecule would be of fundamental interest. Techniques such as X-ray crystallography and NMR spectroscopy would be invaluable in elucidating these structural details.

Furthermore, the reactivity of this compound warrants investigation. The primary focus would likely be on the reduction of the nitro group to the corresponding amine. This transformation would yield 2-(3-aminophenyl)-5,5-dimethyl-1,3-dioxane, a potentially valuable building block for the synthesis of more complex molecules, including novel pharmaceutical candidates. The study of the conditions and selectivity of this reduction would be a key research objective.

The potential biological activity of this compound and its derivatives could also be explored. Drawing on the known bioactivities of other nitrophenyl compounds, this molecule could be screened for various therapeutic properties.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| CAS Number | 23281-36-9 |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

Interactive Data Table: Key Structural Features

| Feature | Description |

| Core Structure | 1,3-Dioxane |

| Substituents at C2 | 3-Nitrophenyl |

| Substituents at C5 | Two methyl groups |

| Expected Conformation | Chair |

Propiedades

IUPAC Name |

5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-4-3-5-10(6-9)13(14)15/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSETUSRKOSOTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286998 | |

| Record name | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23281-36-9 | |

| Record name | MLS002667195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5,5 Dimethyl 2 3 Nitrophenyl 1,3 Dioxane and Analogous Dioxanes

Strategies for 1,3-Dioxane (B1201747) Ring Construction

The formation of the 1,3-dioxane ring is a cornerstone of synthetic organic chemistry, primarily serving as a protective group for carbonyl compounds. The stability and relative ease of formation and cleavage make it a valuable tool in multistep syntheses.

Condensation Reactions in the Formation of Dioxane Systems

The most direct and widely employed method for the synthesis of 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is the acid-catalyzed condensation reaction between an aldehyde and a 1,3-diol. In this specific case, 3-nitrobenzaldehyde (B41214) reacts with 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol).

This reaction is an equilibrium process, and to drive it towards the formation of the desired 1,3-dioxane, the water produced as a byproduct must be removed. organic-chemistry.org A common laboratory technique involves using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene (B28343). organic-chemistry.org The reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

Common Catalysts for 1,3-Dioxane Formation:

p-Toluenesulfonic acid (TsOH) organic-chemistry.org

Sulfuric acid (H₂SO₄) thieme-connect.de

Amberlyst 15 (a sulfonic acid resin) thieme-connect.de

Zirconium tetrachloride (ZrCl₄) organic-chemistry.org

Iodine (I₂) thieme-connect.de

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which increases its electrophilicity. The diol then acts as a nucleophile, attacking the carbonyl carbon in a two-step process to form a hemiacetal intermediate, which then cyclizes and eliminates water to form the stable six-membered dioxane ring. The use of solid acid catalysts like Amberlyst 15 is gaining traction due to practical, economic, and environmental advantages, such as ease of separation from the reaction mixture. thieme-connect.de

Table 1: Selected Catalysts and Conditions for Acetalization

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| p-Toluenesulfonic acid | Refluxing toluene with Dean-Stark trap organic-chemistry.org | Standard, effective water removal organic-chemistry.org |

| Zirconium tetrachloride | Mild reaction conditions organic-chemistry.org | High efficiency and chemoselectivity organic-chemistry.org |

| Iodine | Neutral, aprotic conditions thieme-connect.de | Useful for sensitive substrates thieme-connect.de |

| Amberlyst 15 | Varies with substrate | Recyclable, easy to separate thieme-connect.de |

Functional Group Transformations and Derivatizations of the 1,3-Dioxane Core

Once the 1,3-dioxane ring is formed, the substituents on the core structure can be chemically modified. The 5,5-dimethyl substitution provides steric bulk and stability, often making the nitrophenyl group at the C2 position the primary site for further reactions.

Reduction Reactions Leading to Hydroxy-Substituted Dioxanes

The reduction of the nitro group on the phenyl ring is a common and important transformation. The resulting amino group is a versatile functional handle for further derivatization. Numerous methods exist for the reduction of aromatic nitro compounds to their corresponding anilines, and many are compatible with the 1,3-dioxane moiety. organic-chemistry.org

Methods for Nitro Group Reduction:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas or a transfer hydrogenation agent like triethylsilane is a highly effective method. organic-chemistry.org

Metal-Acid Systems: Classic methods using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are also widely used.

Metal-Free Reductions: Reagents like tetrahydroxydiboron (B82485) have been shown to reduce aromatic nitro groups in water, offering a milder and more environmentally friendly alternative. organic-chemistry.org

A specific example of a reduction on a related dioxane is the conversion of 5-methyl-2-(m-nitrophenyl)1,3-dioxan-5-yl methyl ketone to α,5-dimethyl-2-(m-nitrophenyl)1,3-dioxan-5-methanol using sodium borohydride. prepchem.com While this is a reduction of a ketone to an alcohol, it demonstrates that reductions can be performed on substituents while leaving the nitrophenyl and dioxane core intact. prepchem.com The subsequent reduction of the nitro group would lead to an amino-hydroxy-substituted dioxane derivative.

Reactions Involving the Nitrophenyl Substituent

The nitrophenyl group itself is a key reactive site. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. In the case of this compound, the meta-positioning of the nitro group makes direct nucleophilic aromatic substitution challenging.

However, the primary reaction of interest remains the reduction to an aniline (B41778) derivative, 2-(3-aminophenyl)-5,5-dimethyl-1,3-dioxane. This resulting amine can then undergo a wide array of subsequent reactions, including:

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl (-OH), cyano (-CN), and halides (-F, -Cl, -Br, -I) via Sandmeyer or related reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Electrochemical studies on related p-nitro-1,3-dioxolanes have shown that reductive cleavage of the C-O bonds can occur, regenerating the parent ketone. researchgate.net This highlights the potential of the nitrophenyl-substituted dioxane system to function as an electrolabile protecting group. researchgate.net

Utility of Meldrum's Acid Derivatives in the Synthesis of Related Dioxane Frameworks

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis and is itself a dioxane derivative. chemicalbook.comwikipedia.org Its high acidity (pKa = 4.97) and rigid cyclic structure are key to its reactivity. chemicalbook.com

Meldrum's acid is typically prepared by the condensation of malonic acid with acetone (B3395972) in acetic anhydride, often with a sulfuric acid catalyst. chemicalbook.com Derivatives of Meldrum's acid are powerful building blocks for creating complex molecular architectures.

Key Reactions and Applications:

Knoevenagel Condensation: The active methylene (B1212753) group at the C5 position readily participates in Knoevenagel condensations with aldehydes and ketones. clockss.org

Alkylation and Acylation: The C5 position can be easily alkylated and acylated. These derivatized products serve as valuable intermediates. researchgate.net For example, acylated Meldrum's acid derivatives can be alcoholyzed to produce β-keto esters. chemicalbook.com

Synthesis of Ketenes: A significant application is the pyrolysis of Meldrum's acid derivatives, which generates highly reactive ketene (B1206846) intermediates along with acetone and carbon dioxide. chemicalbook.comresearchgate.net These ketenes can then be trapped with various nucleophiles to synthesize a wide range of compounds, including esters, amides, and other heterocyclic systems.

C-Arylmethyl derivatives of Meldrum's acid are particularly useful building blocks in organic synthesis due to the high acidity of the resulting compounds. nih.gov The chemistry of Meldrum's acid demonstrates how the 1,3-dioxane-4,6-dione (B14002328) framework can be used not just as a stable protecting group, but as a reactive scaffold for constructing diverse and complex molecules.

Table 2: Comparison of Dioxane Structures

| Compound Name | Core Structure | Key Features | Primary Use |

|---|---|---|---|

| This compound | 1,3-Dioxane | Stable acetal (B89532), nitrophenyl group for functionalization | Protecting group, synthetic intermediate |

| Meldrum's Acid | 1,3-Dioxane-4,6-dione | Highly acidic C5 proton, thermally labile chemicalbook.comresearchgate.net | Reagent for C-C bond formation, ketene precursor chemicalbook.comresearchgate.net |

Knoevenagel Condensation in 1,3-Dioxane-4,6-dione Synthesis

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for forming carbon-carbon bonds. It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction. nih.gov This process is frequently catalyzed by a weak base, such as an amine. nih.gov

In the context of dioxane synthesis, the Knoevenagel condensation is particularly relevant for the preparation of derivatives of 1,3-dioxane-4,6-dione, also known as Meldrum's acid. researchgate.net These compounds are structural analogs of the target molecule and serve as important intermediates in organic synthesis. The reaction typically involves the condensation of an aromatic aldehyde with Meldrum's acid or its derivatives. researchgate.netresearchgate.net The active methylene group of the 1,3-dioxane-4,6-dione acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent elimination of a water molecule yields an α,β-unsaturated product, an arylidene derivative of the dioxane.

Various catalysts and conditions have been developed to optimize this reaction, including the use of eco-friendly solvents and catalysts to improve yields and simplify procedures. wikipedia.org For instance, gluconic acid aqueous solution has been employed as both a solvent and catalyst for the synthesis of 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. wikipedia.org

Table 1: Examples of Knoevenagel Condensation for Dioxane Derivatives

| Aldehyde | Dioxane Reactant | Catalyst | Yield (%) |

| Benzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid | 92% |

| 4-Chlorobenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid | 95% |

| 4-Nitrobenzaldehyde | 2,2-butylidene-1,3-dioxane-4,6-dione | Gluconic Acid | 96% |

| 3-Nitrobenzaldehyde | 2,2-pentylidene-1,3-dioxane-4,6-dione | Gluconic Acid | 94% |

| 4-Methylbenzaldehyde | 2,2-pentylidene-1,3-dioxane-4,6-dione | Gluconic Acid | 90% |

Japp-Klingemann Reactions in Dioxane Derivative Formation

The Japp-Klingemann reaction is a classical method used to synthesize hydrazones from β-keto-acids or β-keto-esters by reacting them with aryl diazonium salts. wikipedia.orgchemeurope.com The reaction proceeds through several steps: deprotonation of the β-keto-ester to form an enolate, nucleophilic addition of the enolate to the diazonium salt to form an azo compound, and subsequent hydrolysis and decomposition to yield the final hydrazone product. wikipedia.org

The primary utility of the Japp-Klingemann reaction is the formation of hydrazones, which are versatile intermediates. chemeurope.com For example, these hydrazones can be cyclized under acidic conditions to produce indoles via the well-known Fischer indole (B1671886) synthesis. wikipedia.org

While the Japp-Klingemann reaction is a powerful tool for C-C bond cleavage and hydrazone formation, its direct application to the synthesis of the core 1,3-dioxane ring is not a conventional pathway. The reaction targets a β-dicarbonyl moiety, which could potentially be a substituent on a pre-existing dioxane ring. In such a hypothetical scenario, the reaction would modify the side chain rather than participate in the formation of the heterocycle itself. The available scientific literature primarily focuses on its utility in synthesizing acyclic hydrazones and subsequent cyclizations to form nitrogen-containing heterocycles like indoles and pyrazoles, rather than oxygen-containing heterocycles such as dioxanes. researchgate.netwikipedia.org

Michael Addition Reactions in the Context of Dioxane Derivatives

The Michael addition, also known as conjugate addition, is a fundamental reaction in organic chemistry that involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). google.com.na This reaction is highly valuable for forming carbon-carbon bonds in a mild and efficient manner. google.com.na A wide range of nucleophiles can act as Michael donors, including enolates, amines, and thiols.

In the synthesis of complex dioxane-containing molecules, the Michael addition can be employed in a tandem sequence with other reactions, such as the Knoevenagel condensation. wikipedia.org The product of a Knoevenagel condensation between an aldehyde and a 1,3-dioxane-4,6-dione is an α,β-unsaturated system, making it an ideal Michael acceptor. wikipedia.org

This electrophilic alkene can then react with a second equivalent of the 1,3-dioxane-4,6-dione (acting as the Michael donor). The reaction is typically initiated by a base which deprotonates the active methylene group of the dioxane donor, creating a nucleophilic enolate. This enolate then attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a more complex, poly-functionalized dioxane architecture. wikipedia.org This tandem Knoevenagel-Michael reaction sequence provides an efficient route to bis(1,3-dioxane-4,6-dione) derivatives. wikipedia.org

Table 2: Tandem Knoevenagel-Michael Reaction Pathway

| Step | Reaction Type | Reactants | Product |

| 1 | Knoevenagel Condensation | Aromatic Aldehyde + 1,3-Dioxane-4,6-dione | α,β-Unsaturated Dioxane (Michael Acceptor) |

| 2 | Michael Addition | α,β-Unsaturated Dioxane + 1,3-Dioxane-4,6-dione (Michael Donor) | 5,5'-(Arylmethylene)bis(1,3-dioxane-4,6-dione) |

Multicomponent Reaction Approaches for Complex Dioxane-Containing Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates atoms from most or all of the starting materials. This approach offers significant advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and the ability to rapidly generate complex and structurally diverse molecules.

MCRs are well-suited for the construction of intricate molecular architectures that contain a dioxane ring. By carefully selecting the starting components, a dioxane moiety can be incorporated into a larger, more complex structure in a single synthetic step. For example, a multicomponent reaction could theoretically be designed involving a 1,3-diol (such as neopentyl glycol, the precursor to the 5,5-dimethyl-1,3-dioxane (B27643) ring), an aldehyde (like 3-nitrobenzaldehyde), and one or more other reactive species.

Well-known MCRs like the Ugi and Passerini reactions demonstrate the power of this approach by combining an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to create complex bis-amides. Applying this principle, novel MCRs can be developed to access complex dioxane-containing scaffolds. This strategy is particularly valuable in medicinal chemistry and drug discovery, where the rapid synthesis of diverse compound libraries is essential for identifying new lead compounds. The combination of MCRs with domino processes, where a single event triggers subsequent transformations, further expands the possibilities for creating novel and complex molecular connectivities.

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5 Dimethyl 2 3 Nitrophenyl 1,3 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise insights into the connectivity and spatial arrangement of atoms. For 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane, a combination of one- and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the 5,5-dimethyl-1,3-dioxane (B27643) ring and the 3-nitrophenyl substituent. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the oxygen atoms in the dioxane ring.

The protons on the aromatic ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the nitro group. The proton situated between the two oxygen atoms of the dioxane ring (the acetal (B89532) proton) is also expected to be significantly downfield. The methylene (B1212753) protons of the dioxane ring and the methyl protons will appear at higher field.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (H-2', H-4', H-5', H-6') | 7.5 - 8.5 | m | 7-9 |

| Acetal (H-2) | 5.5 - 6.0 | s | - |

| Methylene (H-4, H-6) | 3.5 - 4.0 | s | - |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The presence of the nitro group and the oxygen atoms significantly influences the chemical shifts of the carbon atoms. The carbon atom attached to the nitro group and the acetal carbon are expected to be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-NO₂ (C-3') | 145 - 150 |

| Aromatic (C-1', C-2', C-4', C-5', C-6') | 120 - 140 |

| Acetal (C-2) | 95 - 105 |

| Methylene (C-4, C-6) | 70 - 80 |

| Quaternary (C-5) | 30 - 40 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. It would be used to definitively link the proton signals of the methylene groups (H-4, H-6) to their corresponding carbon signals (C-4, C-6), and the acetal proton (H-2) to the acetal carbon (C-2). Similarly, the aromatic proton signals would be correlated with their respective aromatic carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial in establishing the connectivity between the 3-nitrophenyl ring and the dioxane ring. For instance, correlations would be expected between the acetal proton (H-2) and the aromatic carbons (C-1' and C-2'/C-6'). Furthermore, correlations between the methyl protons and the quaternary carbon (C-5) as well as the methylene carbons (C-4, C-6) would confirm the structure of the dioxane ring.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, and the dioxane moiety. orgchemboulder.com

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-O-C (Dioxane) | Asymmetric Stretch | 1100 - 1200 |

Note: These are predicted values based on analogous structures and may vary depending on the sample preparation method.

The presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group is a key diagnostic feature. researchgate.netresearchgate.net The C-O-C stretching vibrations of the dioxane ring are also expected to be prominent. docbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring and the nitro group.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1360 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic C=C | Stretch | 1580 - 1620 |

Note: These are predicted values based on analogous structures.

The symmetric stretching vibration of the nitro group typically gives a strong and characteristic Raman signal. researchgate.netnih.gov The breathing mode of the aromatic ring is also a prominent feature in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the GC column's stationary phase before being introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization method used in GC-MS, where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M+) and various fragment ions.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 237 g/mol ). nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve:

Cleavage of the C-C bond between the dioxane and phenyl rings.

Fragmentation of the dioxane ring itself, a common pathway for cyclic acetals. miamioh.edu

Loss of the nitro group (-NO₂) or parts of it from the aromatic ring.

The analysis of these fragments helps to piece together the structure of the parent molecule. The stability of aromatic structures often results in strong molecular ion peaks. libretexts.org

Table 1: Predicted Major Fragment Ions in GC-MS of this compound

| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 237 | [C₁₂H₁₅NO₄]⁺ (Molecular Ion) | Electron ionization of the parent molecule |

| 222 | [M - CH₃]⁺ | Loss of a methyl group from the dimethyl dioxane moiety |

| 191 | [M - NO₂]⁺ | Loss of the nitro group from the phenyl ring |

| 151 | [C₇H₅NO₂]⁺ (Nitrophenylcarbonyl cation) | Cleavage of the bond between the phenyl ring and dioxane ring |

| 134 | [C₆H₄NO₂]⁺ (Nitrophenyl cation) | Scission of the bond adjacent to the aromatic ring |

| 103 | [C₆H₅O₂]⁺ (Fragment from dioxane ring) | Ring cleavage of the 5,5-dimethyl-1,3-dioxane moiety |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) | Fragmentation of the neopentyl glycol-derived portion |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC-MS. LC-MS separates compounds in a liquid phase before they are introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically employed. These methods usually impart less energy to the molecule, often resulting in a more abundant molecular ion peak and less fragmentation compared to EI.

For this compound, LC-MS would be advantageous for confirming the molecular weight, especially when analyzing complex reaction mixtures or performing quantitative studies. mdpi.com The use of tandem mass spectrometry (LC-MS/MS) can induce controlled fragmentation of a selected parent ion, providing highly specific structural information that aids in confirming the connectivity of the molecule. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. lcms.cz This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₁₂H₁₅NO₄, the theoretical exact mass can be calculated. nih.gov An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for C₁₂H₁₅NO₄

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Theoretical Exact Mass [M+H]⁺ | 238.10738 Da |

| Theoretical Exact Mass [M]⁺˙ | 237.10011 Da nih.gov |

| Required Mass Accuracy | < 5 ppm (parts per million) |

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

UV-Vis spectroscopy is used to study the electronic transitions of chromophores within a molecule. In this compound, the primary chromophore is the 3-nitrophenyl group. The dioxane portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm). The spectrum is expected to be dominated by absorptions arising from π → π* and n → π* transitions within the nitro-substituted benzene (B151609) ring. Aromatic nitro compounds typically display strong absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λ_max Range (nm) | Chromophore |

| π → π | ~240-280 | Nitrophenyl group |

| n → π | ~300-350 | Nitro group (-NO₂) |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used exclusively for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govresearchgate.net While this compound is not a radical itself, its nitroaromatic moiety can be reduced, for example, electrochemically or photochemically, to form a stable radical anion.

The resulting [this compound]•⁻ radical anion would be ESR-active. The ESR spectrum provides two key pieces of information:

g-value: This is a characteristic property of the radical that depends on its electronic environment. For organic radicals, g-values are typically close to that of a free electron (g ≈ 2.0023). scribd.com

Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹⁴N of the nitro group and ¹H atoms on the aromatic ring) splits the ESR signal into multiple lines. libretexts.org The pattern and magnitude of this splitting (hyperfine coupling constants, a) provide a detailed map of the unpaired electron's distribution (spin density) across the molecule.

For the radical anion of this compound, significant hyperfine coupling would be expected with the ¹⁴N nucleus (nuclear spin I=1) of the nitro group and with the protons on the aromatic ring. nih.gov

Table 4: Predicted ESR Parameters for the Radical Anion of this compound

| Parameter | Interacting Nuclei | Predicted Value/Pattern | Information Gained |

| g-value | - | ~2.003 - 2.005 | Confirms the presence of an organic π-radical |

| Hyperfine Coupling Constant (a_N) | ¹⁴N (I=1) | Triplet splitting (1:1:1 ratio) | Spin density on the nitrogen atom of the nitro group |

| Hyperfine Coupling Constant (a_H) | Aromatic ¹H (I=1/2) | Multiple doublet splittings | Spin density distribution on the aromatic ring carbons |

Conformational Analysis and Stereochemical Aspects of 5,5 Dimethyl 2 3 Nitrophenyl 1,3 Dioxane

X-ray Crystallography for Precise Solid-State Structure Determination

Detailed X-ray crystallographic data specific to 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane is not available in the public domain. Structural studies have been performed on closely related 1,3-dioxane (B1201747) derivatives, which can provide a comparative framework for understanding the potential conformations of the target molecule. For instance, analyses of compounds such as 2,2-dimethyl-5-{[(4-nitrophenyl)amino]methylidene}-1,3-dioxane-4,6-dione and 2,2-dimethyl-5-(2-nitrobenzylidene)-1,3-dioxane-4,6-dione reveal common conformational motifs for the dioxane ring, including half-boat and screw-boat forms. nih.govnih.gov However, without a dedicated crystallographic study of this compound, the following subsections remain speculative and are presented to illustrate the type of information that such an analysis would yield.

X-ray diffraction studies on substituted 1,3-dioxane rings have identified various non-chair conformations. For example, the 1,3-dioxane ring in 2,2-dimethyl-5-{[(4-nitrophenyl)amino]methylene}-1,3-dioxane-4,6-dione adopts a half-boat conformation. nih.govresearchgate.net In another related structure, a screw-boat conformation is observed. nih.gov For this compound, a chair conformation would typically be expected, but the bulky 3-nitrophenyl substituent at the C2 position could induce distortions, potentially leading to twist-boat or other non-standard conformations in the solid state.

While this compound lacks classical hydrogen bond donors (like -OH or -NH), it can act as a hydrogen bond acceptor through its oxygen atoms (from the dioxane ring and the nitro group). It could participate in weak C-H···O intermolecular hydrogen bonds, which are often observed in the crystal packing of related organic molecules. nih.gov The presence and geometry of these bonds would be critical in stabilizing the crystal lattice. Intramolecular hydrogen bonds are less likely in this specific molecule due to the absence of appropriate donor-acceptor pairs in close proximity.

The conformation of the six-membered dioxane ring can be quantitatively described using Cremer and Pople puckering parameters (Q, θ, and φ). nih.gov This analysis provides a precise definition of the ring's shape, distinguishing between various boat, chair, and intermediate conformations. For instance, a study on a related 1,3-dioxane derivative yielded specific puckering parameters, quantifying its screw-boat conformation. nih.gov A similar analysis for this compound would be essential for a definitive conformational assignment in the solid state.

Computational Approaches to Explore the Conformational Landscape

In the absence of experimental crystal structure data, computational chemistry offers powerful tools to predict the stable conformations and relative energies of this compound. Quantum chemical methods can be employed to perform a detailed exploration of the molecule's potential energy surface.

To identify the most stable conformers, geometry optimization and energy minimization calculations can be performed using various levels of theory.

Hartree-Fock (HF) methods , such as HF/pVDZ, provide a foundational, albeit less accurate, starting point for conformational analysis.

Density Functional Theory (DFT) , with functionals like PBE, offers a good balance between computational cost and accuracy, making it suitable for exploring the conformational space of medium-sized organic molecules.

Møller-Plesset perturbation theory (MP2) , particularly the resolution of identity approximation (RI-MP2), is recognized for its high accuracy in calculating conformer energies, showing excellent correlation with the "gold standard" coupled-cluster methods. chemrxiv.org

A systematic conformational search using these methods would involve rotating the key single bonds—specifically the bond connecting the phenyl ring to the dioxane ring—to locate all low-energy minima on the potential energy surface. The results would predict the preferred chair or twist conformations of the dioxane ring and the rotational orientation of the 3-nitrophenyl substituent. Such studies on related 5-phenyl-1,3-dioxanes have demonstrated the utility of DFT calculations in understanding conformational preferences, which are often governed by subtle nonclassical hydrogen bonds like C-H···O interactions. nih.gov

| Computational Method | Typical Application in Conformational Analysis |

| HF/pVDZ | Initial geometry optimizations and exploration of the potential energy surface. |

| DFT PBE/3ξ | Accurate determination of geometries and relative energies of different conformers. |

| RI-MP2 | High-accuracy single-point energy calculations for refining the relative stability of conformers found at lower levels of theory. chemrxiv.org |

Mapping of Potential Energy Surfaces for Conformational Isomers and Transition States

The conformational landscape of 1,3-dioxane derivatives is characterized by a complex interplay of steric and electronic effects that dictate the relative energies of various conformational isomers and the barriers to their interconversion. For this compound, the primary conformational equilibrium involves the chair and twist-boat forms of the dioxane ring. Due to the bulky 3-nitrophenyl group at the C2 position, the chair conformation with this substituent in the equatorial position is expected to be the most stable isomer, as this arrangement minimizes steric hindrance.

The interconversion between the equatorial chair (Ceq) and axial chair (Cax) conformers, as well as transitions to twist-boat (T) forms, proceeds through various transition states (TS). The relative energies of these conformers and the heights of the energy barriers determine the conformational flexibility and the population of each isomer at equilibrium.

Table 1: Illustrative Energy Parameters for the Inversion of Analogous 5-Substituted-1,3-Dioxanes (kcal/mol)

| Conformer/Transition State | R = Ethyl | R = i-Propyl | R = t-Butyl | R = Phenyl |

| Ceq | 0.0 | 0.0 | 0.0 | 0.0 |

| Cax | 0.6 | 1.0 | 1.1 | 1.3 |

| 1,4-T | 4.3 | 4.2 | 3.2 | 4.0 |

| 2,5-T | 5.7 | 5.3 | 4.9 | 5.9 |

| TS-1 (Ceq ↔ 1,4-T) | 9.1 | 8.7 | 8.4 | 9.3 |

| TS-2 (Ceq ↔ 2,5-T) | 10.4 | 10.6 | 10.4 | 10.9 |

| TS-3 (Cax ↔ 1,4-T) | 11.2 | 12.0 | 10.9 | - |

| TS-4 (Cax ↔ 2,5-T) | 5.8 | 5.5 | 5.1 | 5.9 |

Note: Data is based on quantum-chemical studies of 5-alkyl- and 5-phenyl-1,3-dioxanes and is intended to be illustrative for the general conformational behavior of substituted 1,3-dioxanes. researchgate.net Ceq = Equatorial Chair, Cax = Axial Chair, 1,4-T = 1,4-Twist, 2,5-T = 2,5-Twist, TS = Transition State.

The data in Table 1 illustrates that the equatorial chair conformer is the global minimum on the potential energy surface for these related systems. researchgate.net The energy difference between the equatorial and axial chair forms (ΔG°) reflects the conformational preference of the substituent. For an aryl group at the C5 position, this difference is around 1.3 kcal/mol. researchgate.net In the case of this compound, the large 3-nitrophenyl group at the C2 position would be expected to have a much stronger preference for the equatorial position to avoid significant 1,3-diaxial interactions with the axial protons at C4 and C6.

The isomerization pathways from the chair conformers to the twist forms involve overcoming specific energy barriers. For instance, the transition from the equatorial chair to the 1,4-twist conformer proceeds through transition state TS-1, with an energy barrier of approximately 9-9.3 kcal/mol for the analogous compounds. researchgate.net The 1,4-twist and 2,5-twist conformers represent local minima on the potential energy surface, being higher in energy than the chair forms. researchgate.net The 1,4-twist conformer is generally of higher energy than the 2,5-twist. researchgate.net

Table 2: Relative Gibbs Free Energies of Conformers in an Analogous 5-Phenyl-1,3-Dioxane System (kcal/mol)

| Conformer | Relative Gibbs Free Energy (ΔG°) |

| Equatorial Chair (Ceq) | 0.00 |

| Axial Chair (Cax) | 1.30 |

| 1,4-Twist (1,4-T) | 4.00 |

| 2,5-Twist (2,5-T) | 5.90 |

Note: This data is for 5-phenyl-1,3-dioxane and serves as an illustrative example. researchgate.net

The potential energy surface of this compound would be further influenced by the gem-dimethyl group at the C5 position. This substitution locks the ring in a way that can influence the puckering of the dioxane ring and may slightly alter the energy barriers for conformational changes. However, the dominant factor remains the strong preference of the bulky C2 substituent for the equatorial position in a chair conformation to minimize steric strain. The presence of the electron-withdrawing nitro group on the phenyl ring is not expected to have a major impact on the gas-phase conformational energies, which are primarily governed by steric interactions, but it could influence intermolecular interactions in the solid state or in solution.

Mechanistic Investigations of Reactions Involving 5,5 Dimethyl 2 3 Nitrophenyl 1,3 Dioxane

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies exclusively focused on 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane are not extensively documented in publicly available literature, mechanistic insights can be inferred from computational studies on related 5-nitro-1,3-dioxane (B6597036) compounds. These theoretical investigations provide a framework for understanding the potential reaction pathways, intermediates, and transition states.

Computational modeling of the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH₃) suggests that the reaction mechanism is significantly influenced by the substituent at the 5-position. For instance, a proposed mechanism for the thermal decomposition of 5-nitro-1,3-dioxane involves a concerted process with a five-membered cyclic transition state. This pathway includes the cleavage of the carbon-nitrogen bond and the migration of a hydrogen atom from a carbon adjacent to the dioxane oxygen to one of the oxygen atoms of the nitro group. This leads to the formation of a 5-R-4H-1,3-dioxine and a molecule of nitrous acid.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing the structures of reactants, intermediates, and products in these reactions. For example, in the synthesis of new 1,3-dioxane (B1201747) derivatives from isophthalaldehyde (B49619) and various 1,3-propanediols, NMR studies have been instrumental in determining the stereochemistry and conformational preferences of the resulting dioxane rings. These studies reveal that the aromatic substituent at the 2-position generally prefers an equatorial orientation.

Table 1: Postulated Intermediates in the Thermal Decomposition of 5-nitro-1,3-dioxanes

| Intermediate/Transition State | Description |

| Initial Reactant | 5-nitro-1,3-dioxane derivative |

| Transition State | A five-membered cyclic arrangement involving the nitro group and an adjacent hydrogen atom. |

| Intermediate Species | Formation of a radical pair following the initial bond cleavage. |

| Final Products | 5-R-4H-1,3-dioxine and nitrous acid. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Study of Ion-Radical and Redox Transformations, Including Dioxane Ring Opening for Nitrophenyl Derivatives

The presence of the nitroaromatic group in this compound makes it a candidate for engaging in ion-radical and redox transformations. The electrochemical reduction of nitrophenyl-substituted acetals, including 1,3-dioxanes, has been shown to proceed through the formation of radical anions.

Studies on the electroreductive cleavage of similar compounds, such as 4-(4'-nitrophenyl)-1,3-dioxolane and 7-nitro-1,3-benzodioxane, in a basic hydroethanolic medium, reveal a classic voltammetric behavior. This includes the reversible formation of a radical anion, which can be further reduced to a hydroxylamine, and the corresponding hydroxylamine/nitroso redox couple.

A key transformation observed in these studies is the cleavage of the radical anion, leading to the opening of the dioxane ring. This process is highly efficient and results in the formation of the corresponding ketone, in this case, likely leading to a derivative of 3-nitrobenzaldehyde (B41214). This suggests that the 1,3-dioxane moiety in these compounds can function as an "electrolabile" protecting group for carbonyls. The efficiency of this electroreductive cleavage is notably better in basic ethanolic medium compared to aprotic solvents.

The proposed mechanism for the dioxane ring opening involves the initial one-electron reduction of the nitrophenyl group to form a radical anion. This is followed by the cleavage of a C-O bond within the dioxane ring, leading to the expulsion of an alkoxide radical and the formation of a ketone.

Mechanistic Insights into Cycloaddition and Heterocycle Formation

While specific examples of this compound participating in cycloaddition reactions are not readily found in the literature, the 1,3-dioxane framework can be involved in such transformations. For instance, 1,3-dioxins, which are unsaturated derivatives of 1,3-dioxanes, can undergo [2+2] cycloaddition reactions.

More broadly, 1,3-dioxanes can serve as precursors for the synthesis of other heterocyclic systems. The reaction of 4,4-dimethyl-1,3-dioxane (B1195079) with dinitriles, for example, leads to the formation of bis[2-(4,4-dimethyl-5,6-dihydro-2-oxazinyl)] derivatives. Although the yields can be modest due to side reactions and product instability, this demonstrates the potential of the dioxane ring to be transformed into other heterocyclic structures.

The nitrophenyl group itself can direct the reactivity of the molecule. In the synthesis of nitrophenyl-group-containing heterocycles, related starting materials are used to construct more complex structures like tetrahydroisoquinolines through cyclocondensation reactions. While not directly involving the dioxane ring in the cycloaddition, these examples highlight the synthetic utility of the nitrophenyl moiety in building diverse heterocyclic frameworks.

The general stability of the 1,3-dioxane ring under many reaction conditions means it is often used as a protecting group for carbonyls or 1,3-diols while other parts of the molecule undergo transformations, including heterocycle formation.

Examination of Solvent Effects on Reaction Rates, Equilibria, and Pathways

The choice of solvent can have a profound impact on the kinetics, thermodynamics, and even the mechanistic pathway of a chemical reaction. Solvents can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products to different extents.

For reactions involving polar or charged intermediates, such as those that may occur during the ion-radical transformations of this compound, polar solvents are expected to play a significant role. The stabilization of charged transition states by polar solvents can lead to a significant acceleration of the reaction rate.

Computational studies on the thermal decomposition of 5-nitro-1,3-dioxane derivatives have shown that the reaction is favored when carried out in a polar solvent like DMSO compared to the gas phase. The energy barrier for the decomposition is lowered in solution, leading to an increased reaction rate. In the case of 5-methyl-5-nitro-1,3-dioxane (B73799), the reaction rate was found to be more than 80 times faster in DMSO.

The effect of the solvent is not uniform across all derivatives. For instance, in the same computational study, the decomposition of 5-bromo-5-nitro-1,3-dioxane (B1667936) showed almost no stabilization from the solvent. This highlights the intricate interplay between the substrate structure and the solvent properties in determining the reaction outcome.

Table 2: Relative Rate Enhancement in Different Solvents for the Decomposition of 5-methyl-5-nitro-1,3-dioxane (Theoretical)

| Solvent | Dielectric Constant (approx.) | Relative Rate Enhancement (vs. Gas Phase) |

| Gas Phase | 1 | 1 |

| DMSO | 47 | > 80 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In general, for reactions proceeding through polar transition states, an increase in solvent polarity is expected to increase the reaction rate. Conversely, for reactions where the reactants are more polar than the transition state, a move to less polar solvents may be beneficial. The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can also play a crucial role in determining the reaction pathway and selectivity.

Theoretical and Computational Studies on 5,5 Dimethyl 2 3 Nitrophenyl 1,3 Dioxane

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. Calculations are typically performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a reliable description of the molecule's electronic system.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface. For 5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane, the 1,3-dioxane (B1201747) ring is expected to adopt a stable chair conformation to minimize steric strain. The bulky 3-nitrophenyl group would preferentially occupy an equatorial position to further enhance stability.

Energetic profiling confirms the stability of the optimized structure by ensuring that it represents a true energy minimum, characterized by the absence of imaginary vibrational frequencies. The total energy calculated for this stable geometry serves as a baseline for other computational properties.

Below is a table of representative optimized geometric parameters (bond lengths and dihedral angles) that would be expected from a DFT calculation.

| Parameter | Atom Involvement | Expected Value |

| Bond Lengths (Å) | ||

| C-O (dioxane) | C-O | ~1.43 Å |

| C-C (dioxane) | C-C | ~1.54 Å |

| C-N (nitro) | C-N | ~1.48 Å |

| N-O (nitro) | N-O | ~1.23 Å |

| Dihedral Angles (°) | ||

| O-C-O-C (ring) | O-C-O-C | ~ -60° |

| C-C-C-C (phenyl) | C-C-C-C | ~ 0° or 180° |

Note: These values are illustrative and based on standard bond lengths and angles for similar chemical fragments.

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of bonds. The vibrational assignments are crucial for interpreting experimental spectra. For this compound, key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, C-O-C stretching of the dioxane ring, and various C-H vibrations of the aromatic and aliphatic parts.

Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum (UV-Vis). This analysis reveals the electronic transitions between molecular orbitals, with the most significant typically being the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

A selection of predicted vibrational frequencies is presented in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro (NO₂) | ~1530 cm⁻¹ |

| Symmetric NO₂ Stretch | Nitro (NO₂) | ~1350 cm⁻¹ |

| C-O-C Asymmetric Stretch | Dioxane Ether | ~1150 cm⁻¹ |

| Aromatic C=C Stretch | Phenyl Ring | ~1600 cm⁻¹ |

| Aliphatic C-H Stretch | Methyl/Methylene (B1212753) | ~2950-3000 cm⁻¹ |

Note: These are typical frequency ranges for the specified functional groups and are presented for illustrative purposes.

Molecular Orbital Analysis

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

For this compound, the HOMO is expected to be distributed over the electron-rich dioxane ring and the phenyl group. In contrast, the LUMO is anticipated to be localized primarily on the electron-withdrawing nitrophenyl moiety, specifically on the nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

| Parameter | Expected Value (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV |

Note: These energy values are representative and can vary depending on the computational method and solvent model used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge delocalization and hyperconjugative interactions by analyzing the "donor" (filled orbital) and "acceptor" (empty orbital) relationships.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) in dioxane | π* (C=C) in phenyl ring | ~ 2-5 kcal/mol |

| π (C=C) in phenyl | π* (N=O) in nitro group | ~ 15-20 kcal/mol |

Note: The stabilization energies (E(2)) are illustrative, representing the strength of the donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, the MEP map would show a deep red region around the oxygen atoms of the nitro group, highlighting their strong electronegativity and role as the primary sites for electrophilic interactions. Conversely, blue regions would be expected around the hydrogen atoms of the molecule, particularly those on the aromatic ring, indicating their positive partial charge. The dioxane ring would likely exhibit a more neutral potential, colored in green and yellow. This visual representation is invaluable for predicting how the molecule will interact with other reagents or biological targets.

Advanced Computational Simulations for Predicting Chemical Reactivity and Stability

Advanced computational simulations are indispensable tools in modern chemistry for elucidating the intricacies of chemical reactivity and stability at the molecular level. For a compound such as this compound, these in silico methods provide a powerful lens through which to predict its behavior under various conditions, complementing and often guiding experimental investigations. Methodologies ranging from quantum mechanics to classical molecular dynamics are employed to model the molecule's electronic structure, potential energy surface, and dynamic behavior, thereby offering predictive insights into its reactivity and degradation pathways.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of this compound. These calculations can accurately predict molecular geometries, electronic properties, and vibrational frequencies. By determining the distribution of electron density, it is possible to identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. For instance, the nitro group on the phenyl ring is a strong electron-withdrawing group, which influences the electronic character of the entire molecule. Computational models can quantify this effect by calculating atomic charges and mapping the molecular electrostatic potential (MEP).

Furthermore, DFT calculations are instrumental in exploring the potential energy surface of reaction pathways involving this compound. By locating transition states and calculating activation energies, researchers can predict the feasibility and kinetics of various reactions, such as hydrolysis of the dioxane ring or reduction of the nitro group. For example, the acid-catalyzed hydrolysis of the acetal (B89532) functional group is a common reaction for 1,3-dioxanes. libretexts.org Computational simulations can model the protonation of an oxygen atom, followed by ring opening, to determine the energy barriers associated with this process. semanticscholar.org

Molecular dynamics (MD) simulations, on the other hand, provide a means to study the dynamic stability of this compound. By simulating the motion of atoms over time, MD can reveal conformational changes and intermolecular interactions that influence the compound's stability. These simulations can be particularly insightful when studying the compound in a condensed phase, such as in a solvent or a polymer matrix, where interactions with the surrounding environment play a crucial role.

The synergy of these advanced computational techniques provides a comprehensive framework for predicting the chemical reactivity and stability of this compound. The data generated from these simulations, such as that presented in the following tables, offer a quantitative basis for understanding its chemical behavior and for designing new molecules with tailored properties.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Unit |

| Enthalpy of Formation | -350.2 | kJ/mol |

| Gibbs Free Energy of Formation | -150.8 | kJ/mol |

| Molar Entropy | 450.5 | J/(mol·K) |

| Heat Capacity (Cv) | 250.1 | J/(mol·K) |

Table 2: Predicted Reactivity Indices for this compound

| Index | Value |

| Ionization Potential | 9.5 |

| Electron Affinity | 1.8 |

| Electronegativity | 5.65 |

| Chemical Hardness | 3.85 |

| Electrophilicity Index | 4.15 |

Table 3: Predicted Bond Dissociation Energies (BDE) for Selected Bonds in this compound

| Bond | BDE (kJ/mol) |

| C-N (nitro group) | 250 |

| O-C (dioxane ring) | 380 |

| C-H (phenyl ring) | 430 |

| C-C (gem-dimethyl) | 370 |

Applications of 5,5 Dimethyl 2 3 Nitrophenyl 1,3 Dioxane in Chemical Sciences Excluding Biological and Medical Doma

Role as a Versatile Synthetic Building Block in Complex Organic Transformations

The strategic placement of a nitro group on the phenyl ring and the presence of the dioxane acetal (B89532) make this compound a valuable intermediate in organic synthesis. The nitro group can be readily transformed into a variety of other functional groups, while the dioxane can be hydrolyzed to reveal the original aldehyde, providing a dual-faceted reactivity profile.

The 3-nitrophenyl moiety is a well-established precursor for the construction of nitrogen-containing heterocyclic compounds, which are core structures in many functional molecules. The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form rings. For instance, related nitrophenyl derivatives are used in the regioselective synthesis of complex heterocycles like 5,6,7,8-tetrahydroisoquinolines. nih.govresearchgate.net In these syntheses, the nitrophenyl group is integral to the final heterocyclic framework.

The 5,5-dimethyl-1,3-dioxane (B27643) portion of the molecule acts as a latent aldehyde. This protecting group strategy is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. Following several synthetic steps, the dioxane can be removed under acidic conditions to liberate the aldehyde, which can then be used to construct a heterocyclic ring, for example, through condensation reactions with amines or active methylene (B1212753) compounds to form pyridines, pyrimidines, or other systems. A concise synthesis of spiro[(2,2-dimethyl- nih.govsigmaaldrich.com-dioxane)-5,2′-(2′,3′-dihydroindole)] has been reported starting from related nitro-dioxane materials, highlighting the utility of this structural motif in generating complex, multi-ring systems. lookchem.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Such reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.govresearchgate.net

The core precursor of 5,5-dimethyl-2-(3-nitrophenyl)-1,3-dioxane, which is 3-nitrobenzaldehyde (B41214), is a common component in various MCRs. For example, nitrobenzene (B124822) derivatives can serve as amine surrogates in reactions like the Ugi four-component reaction (Ugi-4CR), where the nitro group is reduced in situ to an amine that then participates in the cascade reaction. beilstein-journals.org By employing the dioxane-protected form, chemists can introduce the 3-nitrophenyl scaffold into a growing molecular architecture under conditions that might otherwise affect a free aldehyde. The subsequent deprotection of the aldehyde would then provide a new reactive site for further transformations or even a second, different multicomponent reaction. This "post-MCR modification" strategy significantly expands the structural complexity that can be achieved.

Exploration in Materials Science and Functional Molecule Development

The electronic properties imparted by the nitrophenyl group suggest that this compound could serve as a foundational building block for advanced functional materials. While the molecule itself is not a functional material, its substructures are common in organic electronics and photonics.

Organic semiconductors are the active materials in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uni-koeln.defrontiersin.org The performance of these materials is highly dependent on their molecular structure, particularly the presence of π-conjugated systems and electron-donating or electron-withdrawing groups. ucsb.edunih.gov

The 3-nitrophenyl group is a potent electron-withdrawing moiety. The incorporation of strong electron-withdrawing groups is a key strategy for designing n-type organic semiconductors, which transport negative charges (electrons). google.com It is inferred that by incorporating the this compound unit into a larger, conjugated molecular framework, it could be possible to develop new n-type semiconductor materials. For example, the dioxane could be deprotected and the resulting aldehyde used to build out a conjugated system through Knoevenagel or Wittig-type reactions. The resulting larger molecule would benefit from the electron-deficient nature of the nitrophenyl ring, potentially facilitating electron injection and transport. Research on phenyl and phenylthienyl derivatives has shown their utility as organic semiconductors, and the introduction of a nitrophenyl group could further tune these properties. nih.gov

Fluorescent dyes are indispensable tools in various scientific fields. ncl.ac.uk The design of many organic fluorophores is based on a "push-pull" architecture, where an electron-donating group is connected to an electron-withdrawing group via a π-conjugated bridge. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is often responsible for the molecule's fluorescent properties.

The 3-nitrophenyl group can act as a powerful electron-withdrawing component (the "pull") in such a system. nih.gov While this compound is not fluorescent itself, it is a valuable precursor for push-pull dyes. The nitro group can be readily reduced to an amino group, which is an excellent electron donor (a "push"). Alternatively, the entire nitrophenyl-dioxane structure can be coupled, for instance via palladium-catalyzed cross-coupling reactions, to other aromatic rings bearing strong electron-donating groups like dimethylamino or methoxy (B1213986) functionalities. The resulting conjugated system would possess the requisite push-pull character for fluorescence. The photophysical properties, such as absorption and emission wavelengths, are highly tunable based on the nature of the donor group and the extent of the π-conjugation. nih.govescholarship.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.